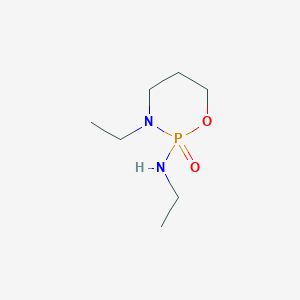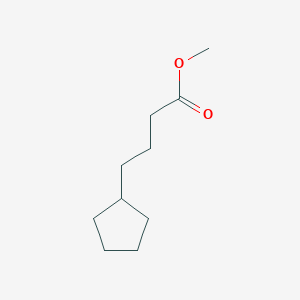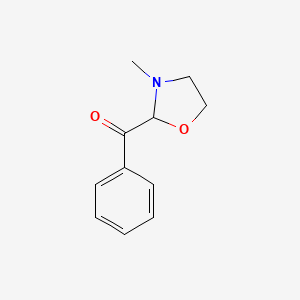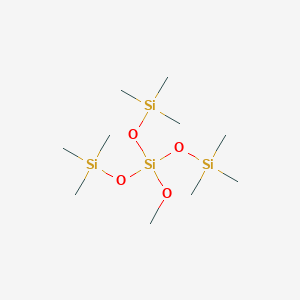![molecular formula C32H24N4NiO2S2 B14643588 nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one is a complex organometallic compound that features a nickel center coordinated to a ligand derived from 4-phenyl-1,3-thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one typically involves the coordination of nickel to the ligand. The ligand can be synthesized through a multi-step process starting from commercially available precursors. The key steps include:
Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the phenyl group: This is typically done via a Suzuki coupling reaction.
Coordination to nickel: The ligand is then reacted with a nickel salt, such as nickel(II) chloride, in the presence of a base to form the final complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Properties
Molecular Formula |
C32H24N4NiO2S2 |
|---|---|
Molecular Weight |
619.4 g/mol |
IUPAC Name |
nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/2C16H12N2OS.Ni/c2*19-15-9-5-4-8-13(15)10-17-16-18-14(11-20-16)12-6-2-1-3-7-12;/h2*1-11H,(H,17,18);/b2*13-10-; |
InChI Key |
NVGLXNJYFOEMQF-UELGFSJDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/C=C/3\C(=O)C=CC=C3.C1=CC=C(C=C1)C2=CSC(=N2)N/C=C/3\C(=O)C=CC=C3.[Ni] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC=C3C=CC=CC3=O.C1=CC=C(C=C1)C2=CSC(=N2)NC=C3C=CC=CC3=O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)

![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)

![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
